2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S2/c19-13-3-6-16(22-10-13)24-18-23-14(11-28-18)9-17(25)21-8-7-12-1-4-15(5-2-12)29(20,26)27/h1-6,10-11H,7-9H2,(H,21,25)(H2,20,26,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKZCDVZQSXXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a complex organic molecule notable for its unique structural features, which include a thiazole ring, a pyridine ring, and various functional groups. Its molecular weight is approximately 388.9 g/mol , and it has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen, known for its biological activity. |
| Chloropyridine Moiety | Enhances lipophilicity and biological interaction potential. |
| Sulfamoyl Group | Contributes to antimicrobial properties by mimicking natural substrates. |
| Acetamide Functionality | Provides a site for further chemical modifications. |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), while also showing moderate effects on Gram-negative bacteria like Escherichia coli and fungi like Candida albicans .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The thiazole and pyridine rings may interact with bacterial enzymes, disrupting metabolic pathways.
- Receptor Binding : The sulfamoyl group may mimic p-amino benzoic acid, inhibiting folate synthesis in bacteria.
- Cell Membrane Disruption : The lipophilic nature of the chlorinated pyridine enhances the ability to penetrate cell membranes, leading to increased efficacy against microbial cells.
Case Studies
- Study on Antimicrobial Activity :
- Quantitative Structure-Activity Relationship (QSAR) :
Research Findings
Recent findings highlight the following points regarding the biological activity of this compound:
Comparison with Similar Compounds
N-Substituted 2-(4-Pyridinyl)thiazole Carboxamides
- Structure : Derivatives include a 4-pyridinyl-thiazole core with variable N-substituents (e.g., alkyl, aryl groups) .
- Comparison: The target compound replaces the 4-pyridinyl group with a 5-chloro-substituted pyridin-2-ylamino moiety, enhancing steric bulk and electron-withdrawing effects. The sulfamoylphenethyl side chain (vs.
- Activity : Similar compounds in showed statistically significant activity in bioassays (p < 0.05), but the sulfamoyl group in the target compound could modulate selectivity toward sulfonamide-sensitive targets (e.g., antimicrobial enzymes) .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Structure : Features a pyrimidine-thioether and 4-methylpyridinyl group .
- The methylpyridinyl group lacks the chloro-substituent, which in the target compound may enhance electrophilic interactions.
- Synthesis : Both compounds use chloroacetamide intermediates, but employs 2-thio-pyrimidine, whereas the target compound utilizes thiazole-amine coupling .
Bis(azolyl)sulfonamidoacetamides
- Structure : Contain dual azole rings (thiazole/oxazole) linked via sulfonamide .
- Comparison : The target compound’s sulfamoyl group (SO2NH2) differs from sulfonamide (SO2NHR) in , altering acidity and hydrogen-bonding capacity. The phenethyl spacer in the target compound may confer better membrane permeability than the direct azole linkages in .
- Activity : Compounds in demonstrated moderate antimicrobial activity, but the sulfamoyl group in the target compound could enhance potency against sulfonamide-sensitive pathogens .
Pharmacological and Physical Properties
Antimicrobial Activity
- The sulfamoyl group may mimic sulfonamide antibiotics (e.g., targeting dihydropteroate synthase) .
- Comparators :
- 2-(4-Arylpiperazine-1-yl)-N-[4-(thiazol-4-yl)phenyl]acetamides (): Exhibited broad-spectrum activity (MIC 2–16 µg/mL against S. aureus and E. coli), comparable to chloramphenicol.
- Dichlorophenyl Acetamide Derivatives (): Showed moderate antifungal activity, attributed to hydrogen-bonded dimer formation.
Solubility and Bioavailability
Crystal Packing and Stability
- Target Compound: No crystallographic data in evidence, but analogues like form R22(10) hydrogen-bonded dimers, enhancing thermal stability. The sulfamoyl group may introduce additional intermolecular interactions (e.g., N–H⋯O bonds) .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Nitration-Reduction Pathway
The most scalable method involves nitration of 2-chloropyridine followed by selective reduction (Table 1):
Table 1: Nitration-reduction synthesis parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C, 4 hr | 68 |
| Reduction | H₂/Pd-C, ethanol, 25°C, 12 hr | 82 |
Key challenges include regioselective nitration at the 4-position and avoiding over-reduction. The nitro intermediate (2-chloro-4-nitropyridine) is confirmed via HPLC-MS.
Alternative Routes
- Hofmann degradation : From isonicotinic acid derivatives, though yields drop below 50% due to side reactions.
- Direct amination : Limited by poor reactivity of 2-chloropyridine toward NH₃.
Thiazole Core Construction via Hantzsch Reaction
The thiazole ring forms via cyclocondensation between 5-chloro-2-aminopyridine and α-bromoacetoacetic acid derivatives (Table 2).
Table 2: Optimized Hantzsch thiazole synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/water (3:1) | Maximizes solubility |
| Temperature | 80°C, reflux | 89% yield |
| Molar ratio | 1:1.2 (amine:bromoketone) | Prevents dimerization |
| Reaction time | 6 hr | Complete conversion |
Characterization data for 2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetic acid:
- ¹H NMR (DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (dd, J=8.4, 2.4 Hz, 1H), 7.44 (d, J=2.4 Hz, 1H), 3.78 (s, 2H).
- HPLC purity : 98.2% at 254 nm.
Synthesis of 4-Sulfamoylphenethylamine
Sulfonylation of Phenethylamine
Phenethylamine reacts with sulfamoyl chloride under Schotten-Baumann conditions (Table 3):
Table 3: Sulfamoylation reaction optimization
| Condition | Value | Outcome |
|---|---|---|
| Base | NaOH (2.5 eq) | Completes in 2 hr |
| Solvent | Dichloromethane/water biphasic | Easy separation |
| Temperature | 0°C → 25°C | 91% yield |
The product is recrystallized from ethyl acetate/hexanes (3:7) to >99% purity.
Final Amide Coupling
Carbodiimide-Mediated Approach
Activation of the acetic acid moiety with EDC/HOBt followed by amine coupling (Table 4):
Table 4: Amide bond formation metrics
| Parameter | Value | Efficiency |
|---|---|---|
| Coupling reagent | EDC (1.2 eq), HOBt (1.0 eq) | 94% conversion |
| Solvent | DMF, anhydrous | Solubilizes both substrates |
| Reaction time | 12 hr at 25°C | Minimal racemization |
Alternative Methods
- Mixed carbonates : Lower yields (78%) but avoids carbodiimide side products.
- Enzyme-mediated : Lipase B catalyzes coupling in non-aqueous media (65% yield, 99% ee).
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- HRMS : m/z 452.0 [M+H]⁺ (calc. 452.0).
- ¹³C NMR (101 MHz, DMSO-d₆): δ 170.5 (C=O), 155.2 (thiazole C-2), 148.7 (pyridine C-5).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 5-Chloro-2-aminopyridine | 320 | 41% |
| 4-Sulfamoylphenethylamine | 280 | 36% |
| Coupling reagents | 150 | 19% |
Q & A
Q. How can purity discrepancies between HPLC and NMR be reconciled?
- Orthogonal Methods : Combine reverse-phase HPLC (e.g., Agilent Zorbax SB-C18) with ion-pair chromatography to detect polar impurities .
- qNMR : Quantify purity using 1H NMR with trimethoxybenzene as an internal standard .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
